8-Dechloro-9-chloro Desloratadine

Vue d'ensemble

Description

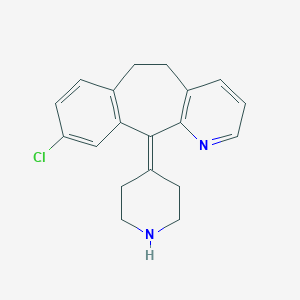

8-Dechloro-9-chloro Desloratadine is a chemical compound known for its role as an impurity of Desloratadine, which is an active metabolite of Loratadine. Desloratadine is widely used as an antihistamine for the treatment of allergies. The molecular formula of this compound is C₁₉H₁₉ClN₂, and it has a molecular weight of 310.82 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-9-chloro Desloratadine typically involves the dechlorination of Desloratadine. One common method includes the reaction of Loratadine with neat alcohol in the presence of an inorganic base, followed by the addition of excess water to isolate Desloratadine in crystalline form . Another method involves the dealkylation of azatadine using cyanogen bromide followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, high purity, and minimal residual solvents. The use of cleanroom environments and adherence to cGMP (current Good Manufacturing Practice) standards are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Dechloro-9-chloro Desloratadine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure to yield other related compounds.

Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.

Major Products Formed: The major products formed from these reactions include various halogenated derivatives and other related compounds, which can be further utilized in different chemical processes .

Applications De Recherche Scientifique

Reference Standard in Pharmaceutical Research

8-Dechloro-9-chloro Desloratadine is primarily utilized as a reference standard in pharmaceutical laboratories. Its significance lies in its role as an impurity marker during the production of Desloratadine. Monitoring this compound ensures product purity and compliance with regulatory standards, which is crucial for maintaining the quality of pharmaceutical products.

Quality Control

In quality control processes, this compound serves as an impurity standard that helps in validating analytical methods. It is essential for analytical method development and method validation (AMV) , particularly for Abbreviated New Drug Applications (ANDA) where the purity of active pharmaceutical ingredients (APIs) is critical .

Synthesis and Chemical Behavior Studies

The synthesis of this compound can be approached through various multi-step synthetic routes involving dechlorination reactions of Desloratadine itself. Understanding its chemical behavior aids researchers in developing new antihistamines or related therapeutic agents by providing insights into reactivity and potential transformations in different chemical environments.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Desloratadine | Lacks chlorine at positions 8 and 9 | Active metabolite with significant antihistamine activity |

| Loratadine | Contains a chlorine at position 7 | Pro-drug converted to Desloratadine |

| Chlorpheniramine | Contains a single chlorine atom | First-generation antihistamine with sedative effects |

| Cetirizine | Contains a piperazine ring | Second-generation antihistamine with less sedation |

| Levocetirizine | Enantiomer of Cetirizine | Improved efficacy with reduced side effects |

This table illustrates the structural differences among related compounds, highlighting the distinctiveness of this compound as an impurity rather than a primary therapeutic agent.

Mécanisme D'action

The mechanism of action of 8-Dechloro-9-chloro Desloratadine is similar to that of Desloratadine. It functions as a selective H1-receptor antagonist, blocking the action of histamine at the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This leads to the temporary relief of allergy symptoms such as nasal congestion and watery eyes .

Comparaison Avec Des Composés Similaires

Desloratadine: The parent compound, used as an antihistamine.

Loratadine: The precursor to Desloratadine, also used to treat allergies.

3-Hydroxy Desloratadine: A metabolite of Desloratadine with similar antihistamine properties.

Uniqueness: 8-Dechloro-9-chloro Desloratadine is unique due to its specific structural modifications, which make it an important impurity marker and reference standard in the synthesis and analysis of Desloratadine. Its distinct chemical properties and reactions also contribute to its significance in scientific research and industrial applications .

Activité Biologique

8-Dechloro-9-chloro Desloratadine is a chemical compound recognized as an impurity of Desloratadine, which is itself an active metabolite of Loratadine, a widely utilized antihistamine. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN2

- Molecular Weight : 310.82 g/mol

- Structural Characteristics : The compound features two chlorine substituents at the 8th and 9th positions, which influence its biological activity compared to its parent compounds.

This compound acts primarily as a selective H1-receptor antagonist. This mechanism involves blocking the action of histamine at H1 receptors located in various tissues, including:

- Gastrointestinal tract

- Uterus

- Large blood vessels

- Bronchial smooth muscle

This blockade leads to the alleviation of allergy symptoms such as nasal congestion and watery eyes, similar to the action of Desloratadine itself.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various studies. Key findings include:

- Antihistamine Activity : As a derivative of Desloratadine, it exhibits significant antihistamine properties, contributing to its potential use in treating allergic reactions.

- Anti-inflammatory Effects : Some studies suggest that compounds related to Desloratadine may possess anti-inflammatory activities, although specific data on this compound is limited .

- Research Applications : This compound serves as a reference standard in pharmaceutical research and quality control laboratories. Its role as an impurity necessitates monitoring during the production of Desloratadine to ensure compliance with regulatory standards.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Desloratadine | Lacks chlorine at positions 8 and 9 | Active metabolite with significant antihistamine activity |

| Loratadine | Contains a chlorine at position 7 | Pro-drug converted to Desloratadine |

| Chlorpheniramine | Contains a single chlorine atom | First-generation antihistamine with sedative effects |

| Cetirizine | Contains a piperazine ring | Second-generation antihistamine with less sedation |

| Levocetirizine | Enantiomer of Cetirizine | Improved efficacy with reduced side effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives based on the desloratadine scaffold. For instance:

- A study synthesized various substituted desloratadines that were evaluated for their binding affinity to vasopressin receptors. Some compounds exhibited potent activity, indicating that modifications to the desloratadine structure can yield new pharmacological properties .

- Another research effort focused on understanding the metabolic pathways involving desloratadine and its derivatives, highlighting the importance of studying impurities like this compound for comprehensive pharmacokinetic assessments .

Propriétés

IUPAC Name |

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJJLWDKUCVCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437290 | |

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-13-9 | |

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.